molecular formula C6H7NO3S B102630 4-methylpyridine-2-sulfonic Acid CAS No. 18616-04-1

4-methylpyridine-2-sulfonic Acid

Cat. No. B102630
CAS RN: 18616-04-1
M. Wt: 173.19 g/mol
InChI Key: CPONZDBBPJRDSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methylpyridine-2-sulfonic acid involves various strategies. For instance, the synthesis of 4,4'-bipyridinium sulfonic acid chloride, a solid acid, was achieved and characterized by multiple spectroscopic methods, demonstrating its application as a catalyst for the preparation of amidoalkyl phenols . Similarly, the synthesis of dianionic-headed 4-sulfoalkanoic acid surfactants, which are structurally related to 4-methylpyridine-2-sulfonic acid, was performed through radical addition and subsequent oxidation, providing a convenient strategy for creating surfactants with both carboxylic acid and sulfonic acid functionalities .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methylpyridine-2-sulfonic acid has been extensively studied. For example, the crystal structure of a compound containing 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid was determined, revealing the importance of hydrogen bonding and weak interactions in the structure . Additionally, the crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide were determined, showcasing conformational polymorphism among the different forms .

Chemical Reactions Analysis

Chemical reactions involving 4-methylpyridine-2-sulfonic acid derivatives have been explored. Substitution reactions of 5-nitropyridine-2-sulfonic acid led to the formation of various 2,5-disubstituted pyridines, demonstrating the versatility of the sulfonate group in nucleophilic substitution reactions . Moreover, the coordination chemistry of pyridine-2-sulfonates has been investigated, resulting in the formation of novel coordinative and hydrogen-bonded supramolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpyridine-2-sulfonic acid derivatives have been characterized through various analytical techniques. The poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate was used as a dual acidic catalyst, and its properties such as reusability and eco-friendliness were highlighted . The excited-state properties and electron-transfer reactions of ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-disulphonic acid were studied, providing insights into the luminescent states and quenching mechanisms .

Scientific Research Applications

Supramolecular Synthesis

4-Methylpyridine-2-sulfonic acid (4mpSO3H) is utilized in the synthesis of novel coordinative and hydrogen-bonded supramolecules. It forms one-dimensional infinite coordination polymers when reacted with Zn II in water, indicating its potential in the development of advanced materials (Lobana et al., 2004).

Solid Acid Catalyst

4-Methylpyridine-2-sulfonic acid derivatives, such as N-sulfonic acid poly(4-vinylpyridinium) chloride, have shown efficiency as solid acid catalysts. They are used in various chemical processes like N-Boc protection of amines, showcasing their role in facilitating and optimizing chemical reactions (Shirini et al., 2013).

Liquid Crystalline Phase Formation

The interaction of poly(4-vinylpyridine) with sulfonic acid molecules like 4-methylpyridine-2-sulfonic acid derivatives leads to the formation of liquid crystalline phases. This property is crucial in the development of advanced materials with specific optical and structural characteristics (Zhu et al., 2006).

Ultrasonic Irradiation Applications

Derivatives of 4-methylpyridine-2-sulfonic acid are used as catalysts in the synthesis of xanthene derivatives under ultrasonic irradiation. This approach highlights its role in enhancing reaction efficiency in diverse chemical synthesis processes (Khaligh & Shirini, 2015).

Pharmaceutical Synthesis

In pharmaceutical research, 4-methylpyridine-2-sulfonic acid and its derivatives play a role in the synthesis of various compounds. For instance, its involvement in the preparation of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides underlines its significance in developing new pharmaceutical drugs (Ukrainets et al., 2019).

Nanofiltration Membrane Development

In the field of environmental engineering, 4-methylpyridine-2-sulfonic acid derivatives are used to create novel sulfonated nanofiltration membranes. These membranes demonstrate improved water flux, essential for efficient water treatment and dye solution processing (Liu et al., 2012).

Future Directions

The future directions in the research of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, involve the development of new synthetic methods and the exploration of their biological activities . The goal is to design novel antibiotics/drugs based on the pyridine scaffold that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

4-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONZDBBPJRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376492
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylpyridine-2-sulfonic Acid

CAS RN

18616-04-1
Record name 4-Methyl-2-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18616-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TS Lobana, I Kinoshita, K Kimura… - European Journal of …, 2004 - Wiley Online Library
… The reactions of 3-methylpyridine-2-sulfonic acid (3-mpSO 3 H) with Cu II and 4-methylpyridine-2-sulfonic acid (4-mpSO 3 H) with Zn II in water formed one-dimensional infinite …
S Tang, G Chen, G Sun - International journal of molecular sciences, 2019 - mdpi.com
Five potentially environmentally friendly and light-stable hemicyanine dyes were designed based on integrated consideration of photo, environmental, and computational chemistry as …
Number of citations: 4 www.mdpi.com

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